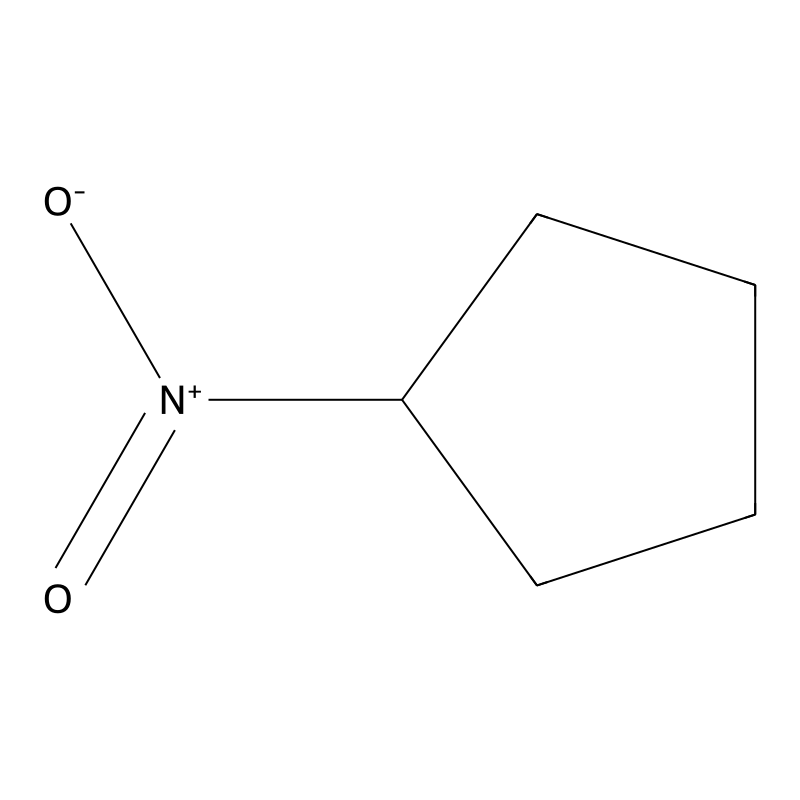

Nitrocyclopentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nitrocyclopentane (CAS 2562-38-1) is a cyclic secondary nitroalkane that serves as a highly versatile building block in organic synthesis and medicinal chemistry. As a clear, combustible liquid, its procurement value is driven by the strong electron-withdrawing nature of the nitro group, which significantly acidifies the α-proton. This enables the facile generation of a nucleophilic nitronate anion under basic conditions, making it an ideal soft nucleophile for carbon-carbon bond-forming processes such as Michael additions and Henry (nitroaldol) reactions[1]. Unlike pre-functionalized chiral rings, nitrocyclopentane offers a cost-effective, atom-economical starting point for synthesizing heavily substituted cyclopentylamines, cyclopentanones, and complex heterocyclic scaffolds required in advanced pharmaceutical manufacturing [2].

References

- [1] Halland, N., et al. (2002). Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazoline Catalysts. The Journal of Organic Chemistry, 67(24), 8699-8703.

- [2] Ballini, R., et al. (2009). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Arkivoc, (ix), 195-223.

Generic substitution of nitrocyclopentane with acyclic nitroalkanes (e.g., nitromethane or nitroethane) or alternative cyclic reagents (e.g., cyclopentyl bromide) fundamentally disrupts synthetic workflows. Acyclic analogs cannot provide the rigid five-membered ring structure essential for specific pharmacophores, such as the cyclopentylamine core found in various biologically active compounds [1]. Furthermore, attempting to substitute nitrocyclopentane with cyclopentyl halides fails due to inverted reactivity profiles: halides act as electrophiles in substitution reactions, whereas nitrocyclopentane functions as a soft nucleophile via its nitronate anion, enabling base-catalyzed conjugate additions [2]. Finally, substituting with the closely related nitrocyclohexane introduces different ring strain and conformational dynamics, which measurably degrades diastereoselectivity in asymmetric Michael reactions, rendering it an unsuitable drop-in replacement for precision synthesis [3].

References

- [1] Trost, B. M., et al. (2011). Enantioselective Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Nitroalkenes. Organic Letters, 13(21).

- [2] Ballini, R., et al. (2009). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Arkivoc, (ix), 195-223.

- [3] Halland, N., et al. (2002). Organocatalytic Asymmetric Conjugate Addition of Nitroalkanes to α,β-Unsaturated Enones Using Novel Imidazoline Catalysts. The Journal of Organic Chemistry, 67(24), 8699-8703.

Superior Stereocontrol in Organocatalytic Conjugate Additions

In the catalytic asymmetric conjugate addition to cyclic enones (such as 2-cyclopentenone) using a trans-4,5-methano-l-proline catalyst, nitrocyclopentane demonstrates significantly higher stereocontrol than primary acyclic nitroalkanes. Nitrocyclopentane achieves an enantiomeric excess (ee) of 80-87%, whereas nitromethane under identical conditions yields only 61% ee [1]. This highlights nitrocyclopentane's superior structural compatibility with chiral organocatalysts in precision C-C bond formation.

| Evidence Dimension | Enantiomeric excess (ee) in Michael addition to 2-cyclopentenone |

| Target Compound Data | 80-87% ee |

| Comparator Or Baseline | Nitromethane (61% ee) |

| Quantified Difference | 19-26% higher enantiomeric excess |

| Conditions | trans-4,5-methano-l-proline catalyst with trans-2,5-dimethylpiperazine additive |

Procuring nitrocyclopentane for asymmetric synthesis minimizes the need for costly downstream chiral resolution, directly improving the yield of enantiopure pharmaceutical intermediates.

Enhanced Stereoselectivity over Cyclic Analogs in Enone Conjugate Additions

When utilized as a nucleophile in the organocatalytic asymmetric conjugate addition to benzylideneacetone, nitrocyclopentane demonstrates superior stereochemical outcomes compared to its close cyclic analog, nitrocyclohexane. Using an imidazoline catalyst, the addition of nitrocyclopentane yields the target adduct with 77% enantiomeric excess (ee), whereas nitrocyclohexane achieves only 71% ee under identical conditions[1].

| Evidence Dimension | Enantiomeric excess (ee) in conjugate addition to benzylideneacetone |

| Target Compound Data | Nitrocyclopentane (77% ee) |

| Comparator Or Baseline | Nitrocyclohexane (71% ee) |

| Quantified Difference | 6% higher enantiomeric excess |

| Conditions | Imidazoline catalyst derived from phenylalanine, neat conditions or THF |

For procurement teams sourcing cyclic nitroalkanes for chiral intermediate synthesis, nitrocyclopentane provides a measurable advantage in stereoselectivity over nitrocyclohexane, reducing the burden of downstream chiral purification.

High-Yield Stereochemical Retention in Oxidative Nef Reactions

A major challenge in processing functionalized nitrocyclopentanes is converting the nitro group to a carbonyl without epimerizing the α-stereocenter. While classical acidic Nef reaction conditions result in complete decomposition or 0% yield of the desired enantioenriched cyclopentenone, modern oxidative protocols (utilizing potassium tert-butoxide followed by dimethyldioxirane) successfully convert the nitrocyclopentane core to the corresponding ketone in 86% yield with minimal racemization [1].

| Evidence Dimension | Yield of enantioenriched cyclopentenone |

| Target Compound Data | 86% yield (using KOtBu/DMDO) |

| Comparator Or Baseline | Classical acidic Nef conditions (0% yield, complete decomposition) |

| Quantified Difference | 86% absolute yield improvement with retained stereochemistry |

| Conditions | Potassium tert-butoxide to generate nitronate, followed by DMDO oxidation |

Validates that nitrocyclopentane scaffolds can be reliably procured for late-stage oxidations in complex API synthesis, provided modern mild oxidation protocols are employed.

Synthesis of Cyclopentylamine Pharmacophores

Nitrocyclopentane is a fundamental starting material for synthesizing the cyclopentylamine core, a critical structural motif in several biologically active compounds. Its reliable reduction profile allows for the scalable production of primary amines required for advanced heterocyclic derivatives and pharmaceutical scale-up [1].

Organocatalytic Production of Chiral Intermediates

Nitrocyclopentane is highly suited for asymmetric Michael additions to cyclic enones. Its ability to achieve 80-87% enantiomeric excess under organocatalytic conditions makes it a preferred reagent over acyclic nitroalkanes for generating enantioenriched, multi-functionalized cyclic building blocks for drug discovery [2].

Precursor for Enantioenriched Cyclopentenones

Leveraging modern, mild Nef reaction conditions (KOtBu/DMDO), nitrocyclopentane derivatives can be efficiently unmasked to form highly substituted cyclopentenones. This application is vital for synthetic chemists who require a stable, easily functionalized precursor that can be converted to a reactive ketone late in the synthetic sequence without losing stereochemical integrity[3].

References

- [1] Ballini, R., et al. (2009). Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives. Arkivoc, (ix), 195-223.

- [2] Hanessian, S., et al. (2006). Optimization of the Catalytic Asymmetric Addition of Nitroalkanes to Cyclic Enones. Organic Letters, 8(21).

- [3] Trost, B. M., et al. (2011). Enantioselective Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Nitroalkenes. Organic Letters, 13(21).

XLogP3

GHS Hazard Statements

H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant